molecular formula C23H24N4O2S B2632630 N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1105247-35-5

N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2632630
CAS No.: 1105247-35-5
M. Wt: 420.53
InChI Key: JDRNJIPCDMZTEK-UHFFFAOYSA-N
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Description

N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound featuring a complex molecular architecture that incorporates thienopyrazole and biphenyl carboxamide motifs. This structural profile suggests potential for application in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing enzyme inhibitors or receptor modulators. The compound's detailed mechanism of action and primary research applications are areas of active investigation. It is supplied as a high-purity material to ensure consistency and reliability in experimental settings. This product is intended for research and development purposes in a laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-2-12-24-21(28)13-27-22(19-14-30-15-20(19)26-27)25-23(29)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRNJIPCDMZTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps One common approach is to start with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C23H24N4O2S and a molecular weight of approximately 420.53 g/mol. It features a thieno[3,4-c]pyrazole moiety, which is often associated with biological activities such as anti-inflammatory and anticancer properties. The synthesis typically involves multiple organic reactions requiring careful control of conditions to ensure high yields and purity.

Pharmacological Applications

The pharmacological applications of this compound are diverse, with ongoing research into its effects in various disease states:

  • Anti-inflammatory Activity : Compounds similar to N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide have shown potential as inhibitors of cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes. This suggests that the compound may reduce inflammation by inhibiting these enzymes.
  • Anticancer Properties : Research indicates that this compound may interact with cellular signaling pathways involved in cancer cell proliferation and apoptosis. Its structural analogs have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of angiogenesis and the inhibition of specific oncogenic pathways .

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to this compound:

  • Inhibition of Cancer Cell Growth : A study demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of similar compounds. The results indicated a marked reduction in pro-inflammatory cytokines following treatment with these derivatives in animal models of inflammation, suggesting their potential as therapeutic agents for inflammatory diseases .

Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis; inhibition of tumor growth
CytotoxicityCell cycle arrest; modulation of signaling pathways

Mechanism of Action

The mechanism by which N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from , focusing on core structures, substituents, synthesis, and physicochemical properties.

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Synthesis Yield Key Spectral Data (NMR/IR)
Target Compound Thieno[3,4-c]pyrazole Biphenyl-4-carboxamide, propylaminoethyl Not reported Not available
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Thiazolidinone 4-Chlorophenyl, benzothiazole-3-carboxamide 70% NMR: δ 7.8–8.1 (aromatic H), IR: 1720 cm⁻¹ (C=O)
N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) Thiazolidinone 2,6-Difluorophenyl, benzothiazole-3-carboxamide 60% NMR: δ 7.6–8.0 (aromatic H), IR: 1715 cm⁻¹ (C=O)
N-(2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazol-3-ylacetamide (4n) Thiazolidinone 4-Chlorophenyl, benzothiazol-3-ylacetamide 45% NMR: δ 2.5 (CH₂), IR: 1730 cm⁻¹ (C=O)

Key Observations:

Core Structure Differences: The target compound’s thieno[3,4-c]pyrazole core differs from the thiazolidinone rings in compounds. In contrast, thiazolidinones are more flexible, with a reactive carbonyl group that may participate in hydrogen bonding .

Substituent Effects: The biphenyl-4-carboxamide group in the target compound introduces extended conjugation and lipophilicity compared to the mono-substituted phenyl groups in analogs. This could enhance membrane permeability but reduce aqueous solubility. The propylaminoethyl side chain provides a secondary amine for hydrogen bonding, unlike the halogenated phenyl groups in compounds 4g–4n, which rely on halogen bonds or hydrophobic interactions .

Synthesis and Characterization :

  • Synthesis yields for compounds range from 37% (e.g., 4i ) to 70% (e.g., 4g ), influenced by steric and electronic effects of substituents. The target compound’s yield is unreported, but its structural complexity suggests moderate efficiency.
  • Spectral data for compounds highlight characteristic carbonyl stretches (1700–1730 cm⁻¹) and aromatic proton shifts (δ 7.5–8.1), which would differ in the target compound due to its distinct core and substituents .

Hydrogen Bonding and Crystallography

  • emphasizes the role of hydrogen bonding in molecular packing. The target compound’s propylaminoethyl group could act as a hydrogen bond donor, while the biphenyl-4-carboxamide provides acceptor sites. This contrasts with ’s thiazolidinone derivatives, where the carbonyl oxygen is the primary acceptor .

Biological Activity

N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties and mechanisms of action based on recent studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S, with a molecular weight of 370.47 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that compounds containing the thieno[3,4-c]pyrazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,4-c]pyrazole have demonstrated effectiveness against various bacterial strains. A study noted that certain pyrazole derivatives displayed antibacterial activity with EC50 values as low as 8.72 µg/mL against Xanthomonas axonopodis . The presence of the thieno structure enhances the interaction with microbial targets.

Anti-inflammatory Effects

Thieno[3,4-c]pyrazole derivatives have been investigated for their anti-inflammatory properties. In vitro studies indicated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures . The mechanism involves modulation of signaling pathways associated with inflammation.

Anticancer Potential

The anticancer activity of this compound has been evaluated in various cancer cell lines. For example, certain derivatives have shown significant cytotoxicity against A549 lung cancer cells with IC50 values around 49.85 µM . The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease pathways. The compound's structure allows it to bind effectively to these targets, leading to modulation of their activity and subsequent biological responses .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of thieno[3,4-c]pyrazole derivatives against Pseudomonas syringae and Xanthomonas campestris. The results indicated that several compounds exhibited promising antibacterial activity with EC50 values ranging from 12.85 to 40.71 µg/mL .
  • Anti-inflammatory Activity : Another study assessed the anti-inflammatory effects of a related thieno[3,4-c]pyrazole compound in a murine model of inflammation induced by lipopolysaccharide (LPS). The treatment resulted in a significant reduction in inflammatory markers compared to controls .

Data Summary

Activity EC50/IC50 Values Target Organisms/Cell Lines
Antibacterial8.72 µg/mLXanthomonas axonopodis
12.85 µg/mLPseudomonas syringae
Anti-inflammatoryN/AMurine models (LPS-induced inflammation)
Anticancer49.85 µMA549 lung cancer cells

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